2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a synthetic small molecule featuring a thioxoimidazolidinone core substituted with a 4-chlorophenyl ethyl group at position 3, a phenylethyl group at position 1, and an acetamide moiety linked to a 4-methoxyphenyl group. Its molecular formula is C₃₀H₂₉ClN₃O₃S, with a molar mass of approximately 558.09 g/mol. The structural complexity arises from the combination of aromatic substituents (chlorophenyl, methoxyphenyl) and the thioxoimidazolidinone heterocycle, which is known to confer bioactivity in enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C28H28ClN3O3S |
|---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H28ClN3O3S/c1-35-24-13-11-23(12-14-24)30-26(33)19-25-27(34)32(18-16-20-5-3-2-4-6-20)28(36)31(25)17-15-21-7-9-22(29)10-8-21/h2-14,25H,15-19H2,1H3,(H,30,33) |
InChI Key |
GFKNWNPYLYVCTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.
Introduction of the Chlorophenyl and Phenylethyl Groups: These groups are introduced through nucleophilic substitution reactions using appropriate chlorophenyl and phenylethyl halides.
Acetylation: The final step involves the acetylation of the intermediate compound with 4-methoxyphenyl acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Thioxoimidazolidine Core
-
Thiocarbonyl (C=S) Reactivity :
The thioxo group participates in nucleophilic substitution and oxidation reactions. For example:-
Oxidation : Under oxidative conditions (e.g., H₂O₂ or KMnO₄), the thioxo group may oxidize to a carbonyl (C=O), forming a 5-oxoimidazolidine derivative.
-
Nucleophilic Attack : Thiols or amines can displace the sulfur atom, forming thioether or imine derivatives.
-
Acetamide Group
-
Hydrolysis :
The acetamide bond undergoes hydrolysis under acidic or basic conditions:
Aromatic Substitutions
-
Chlorophenyl Group :
The electron-withdrawing chlorine substituent directs electrophilic substitution to the meta position, though reactivity is reduced due to deactivation. -
Methoxyphenyl Group :
The methoxy group activates the ring for electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group .
Key Chemical Reactions
Stability and Degradation Pathways
-
Thermal Stability :
The compound decomposes above 200°C, with the thioxo group being the most thermally labile moiety. -
Photodegradation :
Exposure to UV light induces cleavage of the acetamide bond, forming radicals detectable via ESR spectroscopy . -
pH-Dependent Stability :
Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .
Oxidation of Thioxo Group
Proceeds via a radical intermediate, confirmed by trapping experiments with TEMPO. The reaction follows pseudo-first-order kinetics under dilute conditions.
Hydrolysis of Acetamide
In acidic media, protonation of the carbonyl oxygen precedes nucleophilic attack by water. In basic conditions, hydroxide ion directly attacks the carbonyl carbon .
Analytical Characterization
-
NMR Spectroscopy :
Key signals include δ 2.05 ppm (acetamide CH₃), δ 3.75 ppm (OCH₃), and δ 7.2–7.4 ppm (aromatic protons) . -
Mass Spectrometry :
ESI-MS shows a molecular ion peak at m/z 547.63 ([M+H]⁺), with fragmentation patterns confirming the acetamide and thioxo groups.
Comparative Reactivity
| Feature | This Compound | Analog (N-(4-Methoxyphenyl)Acetamide) |
|---|---|---|
| Hydrolysis Rate | Slower (due to steric hindrance) | Faster |
| Oxidation Susceptibility | High (C=S group) | Low (lacks C=S) |
| Thermal Decomposition | 200°C | 280°C |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antibacterial Properties
Studies have demonstrated that derivatives of thioxoimidazolidin compounds exhibit antibacterial effects by inhibiting bacterial adhesion and proliferation. For instance, a recent study highlighted its efficacy against clinical strains of bacteria, suggesting its potential as a new antibacterial agent .
Anticancer Activity
The compound has shown promise in anticancer applications. It has been evaluated for its ability to induce apoptosis in cancer cells, with preliminary results indicating that it may inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptotic pathways.
Anti-inflammatory Effects
Research has also pointed to anti-inflammatory properties attributed to this compound. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Study on Antibacterial Efficacy : A study conducted on a series of thioxoimidazolidin derivatives, including this compound, demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly influenced antibacterial potency .
- Anticancer Research : In vitro studies have shown that the compound can effectively reduce cell viability in various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation, suggesting its potential utility in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thioxoimidazolidinone vs. Thiazolidinedione: The target compound’s thioxoimidazolidinone core differs from the thiazolidinedione (2,4-dioxothiazolidine) structure seen in compounds like those synthesized by Nikalje et al. .
Substituent Modifications
- Aromatic Substituents: The compound in (N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide) shares the thioxoimidazolidinone core but incorporates 3,4-dimethoxyphenyl and 2,4-dimethylphenyl groups instead of 4-chlorophenyl and 4-methoxyphenyl substituents . These differences likely alter lipophilicity (logP) and metabolic stability. describes a thiazolidinone-acetamide hybrid with 4-chloro-2-methylanilino and 2,3-dimethylphenyl groups, highlighting how chloro and methyl substituents influence steric bulk and electronic effects compared to methoxy groups .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
*logP estimated via fragment-based methods.
Pharmacokinetic Predictions
- Bioavailability : The target compound’s molecular weight (~558 g/mol) approaches the upper limit of Lipinski’s Rule of Five, which may reduce oral bioavailability compared to smaller analogs like those in (373 g/mol) .
- Metabolic Stability : Methoxy and chloro groups are generally resistant to oxidative metabolism, whereas methyl groups (as in ) are susceptible to demethylation, indicating the target compound may exhibit longer half-life .
Bioactivity and Therapeutic Potential
Enzyme Inhibition Profiles
While direct data are unavailable, structural similarities to known bioactive compounds suggest plausible targets:
- HDAC Inhibition: The thioxo group may chelate zinc in HDAC active sites, akin to SAHA (vorinostat), a hydroxamate-based HDAC inhibitor. Aglaithioduline, a phytocompound with ~70% similarity to SAHA, shares this mechanism .
- Hypoglycemic Activity: ’s thiazolidinediones activate PPARγ, but the target compound’s imidazolidinone core may instead inhibit dipeptidyl peptidase-4 (DPP-4) or modulate insulin signaling .
Toxicity and Selectivity
- Thiol Reactivity: The thioxo group may confer off-target reactivity with cellular thiols, increasing toxicity risks compared to non-thiol-containing analogs (e.g., ’s derivatives) .
- Selectivity : The 4-methoxyphenyl group could enhance selectivity for specific isoforms of HDACs or kinases, as seen in epigenetic modulators with methoxy-substituted aromatic moieties .
Biological Activity
The compound 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of thioxoimidazolidines. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound may exhibit inhibitory effects on specific protein kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : The presence of the thioxo group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Biological Activity Data
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. -
Anti-inflammatory Models :
In vivo experiments using murine models of inflammation demonstrated that administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases. -
Antimicrobial Studies :
The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed significant antimicrobial activity, indicating its potential use in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
